molecular formula C18H16Br2 B047820 9,10-Dibromo-2-tert-butylanthracene CAS No. 114583-08-3

9,10-Dibromo-2-tert-butylanthracene

Cat. No.: B047820
CAS No.: 114583-08-3
M. Wt: 392.1 g/mol
InChI Key: BWFOVZDGMFZPFX-UHFFFAOYSA-N
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Description

9,10-Dibromo-2-tert-butylanthracene (CAS RN: 114583-08-3) is a strategically substituted anthracene derivative of significant interest in advanced materials research and organic synthesis. With the molecular formula C₁₈H₁₆Br₂ and a molecular weight of 392.13 g/mol, this compound serves as a versatile building block due to its reactive 9,10-dibromo functionality and the steric influence of the tert-butyl group. Key Research Applications: • Photon Upconversion and OLEDs: This compound is a valuable precursor for developing novel annihilators in Triplet-Triplet Annihilation Photon Upconversion (TTA-UC) systems and blue-emitting materials for Organic Light-Emitting Diodes (OLEDs). The anthracene core provides a high fluorescence quantum yield, while substituents can be tailored to modify solubility and solid-state packing without sacrificing the core optical properties . • Porous Organic Polymers (POPs): It functions as a crucial monomer in the synthesis of nitrogen-rich porous organic polymers and covalent triazine frameworks (CTFs) via cross-coupling reactions . These materials exhibit exceptional performance in capturing radioactive iodine from both gaseous and liquid phases, showing high adsorption capacities relevant for environmental remediation . • Single-Molecule Studies: Related 9,10-dibromoanthracene derivatives have been used to study fundamental chemical reactions at the single-molecule level using atomic force microscopy (AFM) and scanning tunneling microscopy (STM) . • Crystal Engineering: The tert-butyl group introduces steric bulk, which influences molecular packing and intermolecular interactions in the solid state, making it a subject of crystallographic studies to understand interplanar spacings and disorder . Product Information: Purity: >99.0% (HPLC) Physical Form: Solid Storage: Store in a cool, dark place at room temperature. For long-term stability, storing in a desiccated environment is recommended. Safety and Compliance: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,10-dibromo-2-tert-butylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Br2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFOVZDGMFZPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399618
Record name 9,10-dibromo-2-tert-butylanthracene
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Molecular Weight

392.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114583-08-3
Record name 9,10-dibromo-2-tert-butylanthracene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-TERT-BUTYL-9,10-DIBROMOANTHRACENE
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Advanced Reactivity and Transformation Studies of 9,10 Dibromo 2 Tert Butylanthracene

Mechanistic Investigations of Reaction Pathways

The anthracene (B1667546) system can undergo several types of reactions, with the specific pathway being highly dependent on the reaction conditions and the nature of the attacking species. For 9,10-Dibromo-2-tert-butylanthracene, the interplay between the electron-withdrawing bromo substituents and the electron-donating, sterically hindering tert-butyl group is a key determinant of its chemical behavior.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The general mechanism involves the attack of an electrophile on the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion, followed by the loss of a proton to restore aromaticity. researchgate.net

For anthracene, electrophilic attack typically occurs at the 9 and 10 positions due to the high electron density and the stability of the resulting arenium ion. However, in this compound, these positions are already substituted. The bromine atoms are deactivating due to their inductive electron-withdrawing effect, yet they are also ortho-para directing. The tert-butyl group at the 2-position is an activating group and directs incoming electrophiles to the ortho and para positions (1, 3, and 4 positions).

The regioselectivity of further electrophilic substitution on the this compound ring will be a balance of these electronic effects and the significant steric hindrance posed by the tert-butyl group and the peri-bromo group. Attack at the 1 and 3 positions would be electronically favored by the tert-butyl group, but the 1-position is sterically hindered by the adjacent bromine at the 9-position. Therefore, electrophilic attack is most likely to occur at the 3-position.

A well-known example of electrophilic substitution on a related system is the bromination of 9,10-dibromoanthracene (B139309), which, upon treatment with bromine, can lead to the formation of 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene. researchgate.net This suggests that under certain conditions, addition can be a competing pathway to substitution.

However, addition-elimination pathways can become relevant under specific conditions. For instance, the reaction of 9,10-dibromoanthracene with bromine can proceed through an addition to form a hexabrominated tetrahydroanthracene (B13747835) intermediate, which can then undergo elimination of HBr to yield a substituted aromatic product. researchgate.net This two-step sequence, while initiated by an electrophilic addition, ultimately results in a substitution product via an elimination step.

The presence of the tert-butyl group at the 2-position in this compound would sterically influence the approach of the nucleophile and could affect the stability of any anionic intermediate, thereby influencing the feasibility and regiochemistry of such pathways.

The analysis of transition states is crucial for understanding reaction kinetics and mechanisms. For bond-forming reactions involving this compound, computational methods such as Density Functional Theory (DFT) can provide insights into the energy barriers and geometries of transition states.

For instance, in Diels-Alder reactions, where anthracene can act as a diene, the transition state involves the concerted formation of two new sigma bonds. A study on the reaction of 9,10-dibromoanthracene with tetracyanoethylene (B109619) indicated a slightly polar transition state. iucr.org The polarity of the solvent was found to influence the reaction rate, with more polar solvents enhancing the rate of the Diels-Alder reaction. iucr.org For this compound, the tert-butyl group would be expected to influence the geometry and energy of the transition state due to steric interactions with the incoming dienophile.

Furthermore, studies on the photodetachment of negative ions can be used to probe the transition state region of bimolecular reactions. mtu.edu While not directly applied to this compound, this technique has been used to study the Br + HBr reaction, providing detailed information about the potential energy surface near the transition state. mtu.edu Similar approaches could, in principle, be used to investigate reactions involving the bromine atoms of this compound.

Stereochemical Aspects in Anthracene Functionalization

The introduction of new substituents onto the this compound scaffold can lead to the formation of stereoisomers, including diastereomers and atropisomers. The control of this stereochemistry is a significant challenge and a key area of research in synthetic chemistry.

When a new stereocenter is created in a molecule that already contains one or more stereocenters, diastereomers can be formed. In the context of this compound, reactions at the aromatic ring or at the substituents could potentially generate new stereocenters.

For example, if a reaction were to occur at one of the double bonds of the anthracene core, leading to a partially saturated ring, new chiral centers would be formed. The facial selectivity of the attack (i.e., from which side of the anthracene plane the reagent approaches) would determine the stereochemical outcome. The bulky tert-butyl group and the peri-bromo groups would exert significant steric control, directing the incoming reagent to the less hindered face of the molecule. This would lead to a preference for the formation of one diastereomer over the other.

While specific studies on the controlled formation of diastereomers from this compound are not widely reported, the principles of steric hindrance guiding diastereoselective reactions are well-established in organic chemistry.

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. This phenomenon is observed in systems where bulky substituents prevent free rotation, leading to the existence of stable, isolable rotational isomers (atropisomers).

In derivatives of this compound, atropisomerism could arise from the introduction of a bulky group at a position adjacent to the tert-butyl group or one of the bromo groups, leading to restricted rotation around the newly formed single bond. For instance, substitution at the 1-position would create significant steric clash with both the tert-butyl group at the 2-position and the bromo group at the 9-position, potentially leading to a high rotational barrier.

The magnitude of the rotational barrier determines the stability of the atropisomers. These barriers can be determined experimentally using techniques like dynamic NMR spectroscopy or computationally through theoretical calculations. Studies on related systems, such as 9-(2-alkylphenyl)fluorene derivatives, have shown that the size of the alkyl group significantly impacts the rotational barrier. For example, the barrier to rotation for a tert-butyl substituted derivative was found to be substantially higher than for methyl or ethyl substituted analogues.

Table of Rotational Barrier Classifications
ClassRotational Barrier (kcal/mol)Racemization Time
Class 1< 20Minutes or faster
Class 220 - 281 hour to a month
Class 3> 281 year or greater
Data sourced from studies on axially chiral atropisomers.

While direct experimental data on the rotational barriers in derivatives of this compound is limited, the known principles of atropisomerism suggest that appropriate functionalization could lead to stable, chirally distinct molecules.

Reactivity of Bromine Substituents Towards Different Reagents

The bromine atoms at the 9 and 10 positions of the anthracene core are the primary sites of reactivity, serving as versatile handles for a range of chemical transformations.

The bromine atoms in this compound function as excellent leaving groups in numerous palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which is crucial for the synthesis of advanced organic materials.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by reacting the dibromoanthracene derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netepa.govnih.gov The bromine atoms are sequentially substituted by the organic group from the organoboron reagent. The Suzuki-Miyaura coupling is widely used to synthesize 9,10-diarylanthracenes, which are of interest for their potential applications as molecular switches and in other advanced materials. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Dibromoanthracenes
Reactant 1Reactant 2CatalystProductYield
9,10-dibromoanthraceneAryl boronic acidsPalladium(0)9,10-diarylanthracenesGood
2,5-dibromo-3-hexylthiopheneArylboronic acidsPd(0)2,5-biaryl-3-hexylthiophene derivativesModerate to good

Stille Coupling: In the Stille reaction, an organotin compound is coupled with the dibromoanthracene derivative in the presence of a palladium catalyst. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the bromine atoms act as leaving groups, allowing for the introduction of various organic substituents. wikipedia.org The choice of organotin reagent allows for the formation of a diverse range of products.

Heck Reaction: The Heck reaction involves the palladium-catalyzed reaction of this compound with an alkene to form a substituted alkene. researchgate.netnih.govbeilstein-journals.org This reaction is a valuable tool for creating vinyl-substituted anthracenes. For instance, the coupling of 9,10-dibromoanthracene with ethyl acrylate (B77674) has been shown to proceed efficiently to produce diethyl-3,3¢-(9,10-anthracenediyl)bisacrylate. researchgate.net

While cross-coupling reactions are the most common transformations, the bromine substituents can also participate in other types of reactions.

Lithiation-Substitution: The bromine atoms can be replaced through a lithium-halogen exchange reaction. Treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in the formation of a highly reactive 9,10-dilithio-2-tert-butylanthracene intermediate. This intermediate can then be reacted with a variety of electrophiles to introduce different functional groups at the 9 and 10 positions. For example, the reaction of 9,10-dibromo-9,10-dihydro-9,10-diboraanthracene with 9-lithio-2,7-di-tert-butylanthracene yields the corresponding 9,10-dianthryl-DBA derivative. acs.org

Influence of the tert-Butyl Substituent on Reactivity and Selectivity

The tert-butyl group at the 2-position significantly modulates the reactivity and selectivity of the molecule through both steric and electronic effects.

The bulky tert-butyl group imposes steric hindrance that can influence the course of chemical reactions. mtu.edu Although not directly adjacent to the reactive bromine atoms, its presence can affect the approach of reagents and the stability of intermediates and transition states. In the solid state, the tert-butyl group can disrupt intermolecular packing, which can be advantageous for applications in organic electronics by improving solubility and film-forming properties. mtu.edu A crystallographic study of 2-tert-Butyl-9,10-dibromoanthracene revealed that the molecule crystallizes on a mirror plane with disorder in the tert-butyl group. mtu.eduresearchgate.net

Table 2: Crystallographic Data for 2-tert-Butyl-9,10-dibromoanthracene
ParameterValue
Chemical FormulaC18H16Br2
Crystal SystemNot specified
Special FeaturesDisordered tBu group (major orientation 59%)
Interplanar Spacing3.509 (4) Å

The tert-butyl group is an electron-donating group that influences the electronic properties of the anthracene core. nih.govrsc.org This electron-donating nature increases the electron density of the π-system, which can affect the rates and outcomes of certain reactions. For instance, in the context of tetrathiafulvalene-tetraazapyrene triads, the introduction of tert-butyl groups was found to raise the LUMO level of the tetraazapyrene unit by 0.21 eV. nih.govrsc.org This electronic perturbation can be attributed to a combination of hyperconjugation and electrostatic effects. nih.gov This modification of the electronic structure can also lead to bathochromic shifts in the absorption spectra of the molecule. nih.gov

Despite a comprehensive search for scientific literature, detailed experimental and theoretical data focusing specifically on the photophysical and optoelectronic properties of this compound is exceptionally scarce. The current body of research provides extensive information on related anthracene derivatives, such as 9,10-dibromoanthracene and various tert-butyl substituted anthracenes, but does not offer specific quantitative data or in-depth analysis for this compound itself.

Therefore, a detailed article that strictly adheres to the requested outline with specific research findings, data tables, and in-depth analysis for each subsection concerning this compound cannot be generated at this time. The principles of excited state dynamics, charge transport, and polariton formation observed in closely related anthracene compounds could offer a theoretical framework, but would not constitute a focused analysis of the subject compound as requested.

Further experimental investigation is required to elucidate the specific properties of this compound and provide the data necessary for a thorough scientific review as outlined.

Computational Chemistry and Theoretical Investigations of Anthracene Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it ideal for analyzing medium to large organic molecules like 9,10-Dibromo-2-tert-butylanthracene.

The first step in a computational study is typically geometry optimization, where the molecule's lowest-energy three-dimensional arrangement of atoms is determined. For this compound, this process starts with an initial guess of the structure, often based on experimental data from X-ray crystallography if available. The study of the parent compound, 2-tert-Butyl-9,10-dibromoanthracene, revealed specific crystallographic parameters and a notable disorder in the tert-butyl group, providing a solid foundation for such calculations. researchgate.netmtu.edu

DFT calculations, using functionals like B3LYP and basis sets such as 6-31+G(d) or 6-311++G(d,p), systematically adjust bond lengths, bond angles, and dihedral angles to find the most stable conformation. bohrium.com This analysis provides a detailed picture of the molecule's structure, including the planarity of the anthracene (B1667546) core and the spatial orientation of the tert-butyl and bromine substituents. Electronic structure analysis follows, yielding information on the distribution of electrons and the nature of the molecular orbitals.

A key outcome of electronic structure analysis is the determination of the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps predict a molecule's electronic and optical properties, chemical reactivity, and kinetic stability. bohrium.com

A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable and a better conductor of electricity. bohrium.com DFT calculations are instrumental in predicting this gap. For instance, studies on similar brominated anthracene derivatives have shown that halogenation can significantly influence the energy levels and the resulting gap. bohrium.com Theoretical calculations for this compound would quantify the electronic influence of its specific substitution pattern.

Table 1: Representative DFT-Calculated Electronic Properties
Computational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
B3LYP/6-31G*-6.25-1.984.27
PBE0/cc-pVDZ-6.40-1.854.55
M06-2X/6-311+G**-6.88-1.545.34

Note: The data in the table above is illustrative for representative anthracene derivatives and computational methods. Actual values for this compound would require specific DFT calculations.

DFT calculations can simulate various types of spectra, providing a powerful tool for interpreting experimental results. By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies of the molecule. These frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum, which helps in assigning the peaks observed in an experimental spectrum to specific bond stretches, bends, or torsions. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (like UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the absorption wavelengths and strengths, offering insight into the photophysical behavior of this compound and the nature of its electronic excitations. nih.gov

Understanding how electric charge is distributed across a molecule is fundamental to predicting its intermolecular interactions and reactivity. DFT calculations provide detailed electron density maps that visualize the charge distribution. nih.gov For this compound, this analysis would reveal the electron-withdrawing effect of the bromine atoms and the influence of the tert-butyl group on the anthracene framework.

These calculations can also model charge transfer phenomena. bohrium.comnih.gov For instance, upon absorption of light, an electron is promoted from the HOMO to the LUMO, leading to a new charge distribution in the excited state. Analyzing this change is crucial for understanding photoinduced processes and the potential of the molecule in optoelectronic devices where charge separation and transfer are key functions. nih.gov

Molecular Dynamics (MD) Simulations for Molecular Packing and Conformation

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of an ensemble of molecules over time. MD simulations model the movements of atoms and molecules based on a classical force field, providing insights into bulk properties and dynamic processes. For this compound, MD simulations could be used to investigate how individual molecules pack together in the solid state. This is particularly relevant given the experimental observation of interplanar spacings of 3.509(4) Å in the crystal structure of the parent compound. researchgate.netmtu.edu MD can also be used to explore the conformational dynamics, such as the rotation and flexibility of the tert-butyl group, which was noted to be disordered in the crystal structure. researchgate.netmtu.edu

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods for Aggregate Systems

For very large systems, such as a molecule of this compound solvated in a liquid or embedded in a polymer matrix, full quantum mechanical calculations can be prohibitively expensive. Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally feasible solution. In this approach, the core part of the system (the "QM" region), such as the anthracene derivative itself, is treated with a high-level quantum mechanical method like DFT. The surrounding environment (the "MM" region), like the solvent molecules, is treated using a much simpler, classical molecular mechanics force field. This hybrid technique allows for an accurate description of the electronic properties of the molecule of interest while still accounting for the influence of its complex environment.

Advanced Computational Models for Reactivity and Interaction

To dissect the factors governing chemical reactions and intermolecular forces, chemists employ sophisticated computational models. These models deconstruct complex energy profiles into chemically intuitive components, offering a deeper understanding of molecular behavior.

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful paradigm for analyzing chemical reactivity. It posits that the activation energy of a reaction is the sum of two primary components: the strain energy and the interaction energy.

The core equation of the ASM is: ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)

Here, ΔE(ζ) represents the total energy change along the reaction coordinate (ζ). ΔE_strain(ζ) is the energy required to distort the reactants from their ground-state geometries to the geometries they adopt at a given point along the reaction coordinate. ΔE_int(ζ) is the interaction energy between the distorted reactants.

Energy Decomposition Analysis (EDA) is a computational method used to dissect the nature of intermolecular interactions. It breaks down the total interaction energy between two or more molecular fragments into physically meaningful components, such as electrostatic interactions, Pauli repulsion, orbital interactions (charge transfer and polarization), and dispersion forces.

A typical EDA scheme might include the following components:

Electrostatic Energy (ΔE_elstat): The classical electrostatic interaction between the unperturbed charge distributions of the interacting fragments.

Pauli Repulsion (ΔE_Pauli): The destabilizing interaction arising from the overlap of electron clouds of the fragments, as dictated by the Pauli exclusion principle.

Orbital Interaction Energy (ΔE_orb): The stabilizing energy contribution from the mixing of occupied and unoccupied orbitals of the interacting fragments. This term encompasses charge transfer and polarization effects.

Dispersion Energy (ΔE_disp): The attractive interaction arising from correlated electron fluctuations, which is particularly important for nonpolar systems.

While no specific EDA studies on this compound were found, research on interactions involving 9,10-dibromoanthracene (B139309) highlights the importance of halogen bonding and π-π stacking. researchgate.net EDA can be employed to quantify these interactions, providing a detailed picture of the forces governing the crystal packing and intermolecular associations of such compounds. For example, in a hypothetical dimer of this compound, EDA could elucidate the balance between the attractive dispersion and orbital interactions and the repulsive Pauli forces.

The reactivity of anthracene derivatives is often governed by the interactions of their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and stability. mdpi.com

In the context of Diels-Alder reactions, the interaction between the HOMO of the diene (anthracene derivative) and the LUMO of the dienophile (or vice versa) is a key factor in determining the reaction rate. Substituents on the anthracene ring can significantly alter the energies of the HOMO and LUMO. Electron-donating groups generally raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy.

Computational studies on related anthracene derivatives allow for a quantitative analysis of these effects. The table below presents illustrative HOMO and LUMO energies and the corresponding HOMO-LUMO gaps for anthracene and a related substituted derivative, calculated using Density Functional Theory (DFT).

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Anthracene-5.50-2.223.28
9,10-Bis(perfluorobenzyl)anthracene-5.87-2.823.05

This data is illustrative and based on reported values for related compounds to demonstrate the impact of substitution on frontier molecular orbital energies. beilstein-journals.org

A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com The introduction of electron-withdrawing perfluorobenzyl groups in the 9 and 10 positions lowers both the HOMO and LUMO energies and slightly reduces the HOMO-LUMO gap, suggesting a potential increase in reactivity compared to unsubstituted anthracene. beilstein-journals.org

Computational Design and Screening of Anthracene-Based Semiconductors

Anthracene and its derivatives are promising materials for organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Computational methods play a pivotal role in the in silico design and screening of new anthracene-based semiconductors with tailored properties.

The key parameters for a good organic semiconductor include:

Charge Transport Mobility: Efficient transport of charge carriers (electrons or holes) through the material.

HOMO/LUMO Energy Levels: These need to be well-matched with the work functions of the electrodes for efficient charge injection.

Reorganization Energy: The energy required for the molecule to relax its geometry upon gaining or losing an electron. A lower reorganization energy is generally desirable for higher charge mobility.

Electronic Coupling (Transfer Integral): The strength of the electronic interaction between adjacent molecules in the solid state, which dictates the ease of charge hopping.

Computational screening workflows typically involve:

Generating a virtual library of candidate molecules with different substituents.

Calculating the intrinsic properties of each molecule, such as FMO energies and reorganization energies, using quantum chemical methods.

Predicting the solid-state packing of the molecules using crystal structure prediction algorithms.

Calculating the electronic coupling between neighboring molecules in the predicted crystal structures.

Estimating the charge transport mobility using theoretical models like Marcus theory.

While specific screening data for this compound is not available, studies on other anthracene derivatives demonstrate the effectiveness of this approach. For example, introducing different functional groups at the 9 and 10 positions can significantly impact the charge transport characteristics. The table below provides an illustrative example of how computational screening can be used to evaluate potential organic semiconductor materials.

CompoundHOMO (eV)LUMO (eV)Reorganization Energy (eV)Predicted Mobility (cm²/Vs)
Anthracene-5.92-1.450.250.1 - 1.0
9,10-Diphenylanthracene-5.75-2.180.300.01 - 0.1
9,10-Dicyanoanthracene-6.80-3.700.220.1 - 0.5

This table presents illustrative data based on general trends reported for anthracene-based organic semiconductors. Actual values can vary significantly based on the computational method and experimental conditions.

Theoretical Studies on Atropisomerism and Rotational Barriers

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In substituted anthracenes, particularly those with bulky groups at the 9 and 10 positions, the rotation of these substituents can be restricted, leading to the existence of stable or isolable atropisomers.

Computational chemistry is a powerful tool for studying atropisomerism. By calculating the energy profile of the molecule as a function of the dihedral angle of the rotating bond, the rotational barrier can be determined. This barrier is the energy difference between the ground state (staggered conformation) and the transition state (eclipsed conformation) of the rotation.

For a molecule like this compound, rotation of the tert-butyl group around the C2-C(tert-butyl) bond is generally considered to be fast. However, if bulky substituents were present at the 1 and 3 positions, this rotation could be hindered. More relevant to the anthracene core itself is the rotation of substituents at the 9 and 10 positions.

Studies on related systems, such as 9,10-bis(diisopropylphosphanyl)anthracene and 9,10-di(indenyl)anthracene, have shown that the rotational barriers can be significant. For example, the rotational barrier for a 9-diisopropylphosphanylanthracene derivative was experimentally determined to be 56 kJ/mol. acs.org For 9,10-di(indenyl)anthracene, the barrier to interconversion between its syn and anti atropisomers was found to be approximately 55 kJ/mol. mdpi.com

The table below provides illustrative calculated rotational barriers for some substituted anthracenes.

CompoundRotating GroupCalculated Rotational Barrier (kJ/mol)
9-(Diisopropylphosphanyl)anthraceneDiisopropylphosphanyl~56
9,10-Di(2-indenyl)anthracene2-Indenyl~55
9,10-Di(3-fluorophenyl)anthracene3-Fluorophenyl88 ± 2

Data is based on reported experimental and computational values for related anthracene derivatives. acs.orgmdpi.com

These theoretical studies are crucial for understanding the dynamic behavior of substituted anthracenes and for designing molecules with specific conformational properties, which can be important in applications such as chiral catalysts and molecular machines.

Exploration of 9,10 Dibromo 2 Tert Butylanthracene in Advanced Material Applications

Organic Light-Emitting Diodes (OLEDs)

The versatility of 9,10-Dibromo-2-tert-butylanthracene and its derivatives makes them highly relevant in the field of Organic Light-Emitting Diodes (OLEDs). The anthracene (B1667546) core itself is a well-known blue-emitting chromophore, and by attaching various functional groups, its properties can be tailored for specific roles within an OLED device.

Emitter Materials in OLEDs

Derivatives of 9,10-dibromoanthracene (B139309) are instrumental in the creation of new emitter materials. ossila.com The core concept is to use the 9,10-dibromoanthracene unit as a starting point and replace the bromine atoms with other aromatic or electron-donating/withdrawing groups through cross-coupling reactions. This approach allows for the synthesis of a vast library of new materials with tailored emission colors and efficiencies. For instance, derivatives of 9,10-dibromoanthracene have been used to create deep-blue emitters, a critical component for full-color displays and white lighting applications. ossila.com The tert-butyl group on the this compound molecule is particularly beneficial in this context. It helps to prevent close packing of the molecules in the solid state, which can lead to aggregation-caused quenching of the emission. This steric hindrance helps to maintain high photoluminescence quantum yields in the solid state, a prerequisite for efficient OLED emitters.

Electron Transport Layers (ETL) in Device Architectures

While anthracene derivatives are more commonly recognized for their emissive or hole-transporting properties, the modification of the anthracene core can also lead to materials with electron-transporting capabilities. However, the use of this compound specifically as a primary component of an electron transport layer (ETL) is not extensively documented in scientific literature. Typically, ETL materials possess high electron affinity and mobility. While the electronic properties of this compound can be tuned through derivatization, its primary application remains as a precursor to emissive materials or as a component in larger conjugated systems.

Impact of Molecular Design on Device Efficiency and Color Emission

The molecular design of materials based on this compound has a profound impact on the resulting OLED device performance. The ability to functionalize the 9 and 10 positions allows for the extension of the conjugated system, which directly influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, dictates the emission color of the material. For example, by coupling aryl groups to the anthracene core, the emission can be shifted from the blue region towards green, yellow, or even red.

The tert-butyl group also plays a crucial role in device efficiency. By improving solubility, it facilitates the formation of uniform, high-quality thin films, which are essential for efficient charge injection and transport, as well as for minimizing defects that can lead to non-radiative recombination. Furthermore, the steric bulk of the tert-butyl group can disrupt intermolecular interactions, leading to a higher glass transition temperature and improved morphological stability of the device, which contributes to a longer operational lifetime. Research on related 9,10-dianthryl-diboraanthracenes with tert-butyl groups has highlighted the role of these bulky substituents in influencing the molecular geometry and, consequently, the photophysical properties. acs.org

Organic Field-Effect Transistors (OFETs) and Organic Lasers

The application of 9,10-dibromoanthracene derivatives extends beyond OLEDs into the realms of Organic Field-Effect Transistors (OFETs) and the development of materials for organic lasers. ossila.com In these applications, the emphasis is on achieving high charge carrier mobility and efficient stimulated emission, respectively.

For OFETs, the planarity of the anthracene core is advantageous for promoting intermolecular π-π stacking, which is crucial for efficient charge transport. The this compound molecule can be seen as a versatile building block for creating larger, more complex organic semiconductors for OFETs. ossila.com The bromo-substituents are reactive sites for the introduction of various functional groups that can enhance the material's charge-transporting properties and influence its packing in the solid state.

In the context of organic lasers, materials with high photoluminescence quantum yields and low amplified spontaneous emission (ASE) thresholds are required. While research into organic lasers is ongoing, the fundamental properties of functionalized anthracenes make them promising candidates. The ability to tune the emission wavelength through chemical modification of the this compound core is a significant advantage for developing tunable organic laser materials.

Polymerization and Macromolecular Architectures

The true strength of this compound lies in its utility as a monomer for the synthesis of novel conjugated polymers and complex macromolecular structures. The presence of two reactive bromine atoms allows it to be readily incorporated into polymer backbones.

Integration into Conjugated Polymers via Cross-Coupling

The workhorse reactions for the synthesis of conjugated polymers are palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. wiley-vch.de The 9,10-dibromo functionality of this compound makes it an ideal monomer for these types of polymerizations. ossila.com In a typical Suzuki polymerization, it can be reacted with a diboronic acid or ester comonomer in the presence of a palladium catalyst and a base to yield a high molecular weight conjugated polymer. mdpi.comepa.gov Similarly, in a Stille polymerization, it can be coupled with an organotin comonomer. wiley-vch.de

The incorporation of the 2-tert-butylanthracene (B94940) unit into the polymer backbone imparts several desirable properties. The bulky tert-butyl group enhances the solubility of the resulting polymer, which is often a major challenge in the synthesis and processing of rigid, conjugated polymers. This improved solubility allows for characterization by standard techniques and for the fabrication of devices from solution. The anthracene unit itself contributes to the electronic and photophysical properties of the polymer, often leading to materials with strong blue fluorescence and good charge-transport characteristics.

Below is an interactive table summarizing the key properties and applications of compounds based on the this compound scaffold.

FeatureRole in OLEDsRole in OFETs & Organic LasersRole in Polymerization
9,10-Dibromo Core Reactive sites for synthesizing emitter molecules with tunable colors. ossila.comPrecursor for larger semiconducting molecules. ossila.comKey functional group for Suzuki and Stille cross-coupling reactions. wiley-vch.de
Anthracene Backbone Provides inherent blue emission and a rigid structure.Promotes π-π stacking for charge transport.Forms the conjugated backbone of the resulting polymer.
2-tert-butyl Group Enhances solubility and prevents aggregation-caused quenching. acs.orgImproves processability of materials.Increases the solubility of the final polymer.

Ladder Polymer Synthesis

Ladder polymers are a class of macromolecules featuring a double-stranded backbone, which imparts significant thermal and structural stability compared to conventional single-stranded polymers. The synthesis of these rigid structures often relies on monomers that can undergo at least two connecting reactions. 9,10-Dibromoanthracene derivatives are valuable precursors for such polymers due to the two reactive C-Br bonds positioned on the central aromatic ring. ossila.com

While specific reports on the use of this compound in ladder polymer synthesis are not prevalent, the application of its parent compound, 9,10-dibromoanthracene, provides a clear blueprint for its potential. A key synthetic route is the Heck coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between an aryl halide and an alkene. For instance, the reaction of 9,10-dibromoanthracene with monomers containing two vinyl groups, such as ethyl acrylate (B77674), can lead to the formation of polymers incorporating the anthracene unit into the main chain. researchgate.net One such derivative, 3,3′-(9,10-anthracenediyl) bisacrylate (DADB), was successfully synthesized via a Heck coupling reaction. researchgate.net

The introduction of a tert-butyl group at the 2-position of the anthracene core, as in this compound, is a strategic modification designed to enhance the processability and properties of the resulting polymers. This bulky, non-polar group typically increases the solubility of the monomer and the final polymer in common organic solvents, which is a critical factor for synthesis and material processing. Furthermore, the steric hindrance provided by the tert-butyl group can disrupt close packing between polymer chains, which can influence the material's morphology and photophysical properties in the solid state.

Table 1: Representative Heck Coupling Reaction for Polymer Synthesis

Reactant A Reactant B Catalyst Resulting Polymer Type Reference

Formation of Organic Cages and Supramolecular Structures

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. Molecular cages and other discrete, self-assembled structures are of great interest for applications in molecular recognition, catalysis, and encapsulation. nih.govcollege-de-france.fr The rigid geometry and reactive functional groups of 9,10-disubstituted anthracenes make them excellent candidates for constructing these sophisticated architectures. beilstein-journals.org

The fundamental principle involves using the anthracene core as a rigid panel and the substituents at the 9 and 10 positions as connection points. Through reactions like Sonogashira, Suzuki, or Ullmann coupling, these di-functionalized anthracenes can be linked to other molecular components to form well-defined, three-dimensional structures. For example, 9,10-bis(iodoethynyl)anthracene, a derivative analogous to the dibromo compound, has been shown to form two-dimensional supramolecular networks through a combination of I⋯π halogen bonding and offset π–π stacking interactions. iucr.orgresearchgate.net This demonstrates how functional groups at the 9 and 10 positions can direct the self-assembly of anthracene derivatives into ordered materials. iucr.orgresearchgate.net

In the context of this compound, the bromo groups serve as versatile handles for covalent bond formation to build the cage framework. ossila.comacs.org The synthesis of purely covalent molecular cages often utilizes irreversible bond-forming reactions, where building blocks with specific geometries and reactive groups are linked together. acs.org The anthracene unit provides the necessary rigidity and defined angles for the edges or faces of a polyhedral cage. The tert-butyl substituent would be positioned on the exterior of such a cage, where it would enhance solubility and mediate the interaction of the cage with its environment or with other cages. acs.org While metal-organic cages using aromatic units have been constructed, the use of 9,10-dibromoanthracene derivatives allows for the synthesis of purely organic, and potentially fluorescent, molecular containers. researchgate.net

Sensing Applications

Biosensors for Protein Unfolding (general anthracene derivative application)

The fluorescence of organic molecules is highly sensitive to the local environment, a property that is widely exploited in chemical and biological sensing. Anthracene and its derivatives are well-known for their strong fluorescence, making them ideal candidates for use as probes in biological systems. nih.gov One important application is in the development of biosensors to monitor protein unfolding, a process central to understanding protein stability, function, and misfolding diseases. unizin.org

Protein unfolding can be monitored using two main fluorescence-based approaches: observing changes in intrinsic protein fluorescence or using extrinsic fluorescent probes.

Intrinsic Fluorescence: Many proteins contain the amino acid tryptophan, which is naturally fluorescent. In a properly folded protein, tryptophan residues are often buried in the hydrophobic core, a non-polar environment. researchgate.net Upon denaturation (unfolding), these residues become exposed to the surrounding aqueous (polar) solvent. unizin.org This change in the microenvironment causes a detectable shift in the tryptophan fluorescence emission spectrum to longer wavelengths (a red-shift) and often a decrease in fluorescence intensity. unizin.org

Table 2: Tryptophan Fluorescence as an Indicator of Protein Folding State

Protein State Tryptophan Environment Typical Emission Maximum Reference
Folded Non-polar (hydrophobic core) ~330 nm researchgate.net

Extrinsic Fluorescence: Anthracene derivatives can act as extrinsic probes to report on protein conformational changes. nih.gov In this approach, the anthracene-based sensor is introduced into the sample. When a protein unfolds, it exposes hydrophobic patches that were previously hidden in its interior. The non-polar anthracene probe can then bind to these exposed surfaces. This binding event alters the local environment of the anthracene molecule, leading to a change in its fluorescence properties, such as an increase in intensity or a shift in the emission wavelength. This change in the optical signal is used to quantify the extent of protein unfolding. nih.govnih.gov The use of anthracene as the hydrophobic scaffold allows the molecule to function as a selective chemosensor, for instance, through fluorescence quenching or Förster Resonance Energy Transfer (FRET). nih.gov

The design of such sensors can be finely tuned by modifying the anthracene core with different functional groups to optimize binding affinity, selectivity for certain protein surfaces, and photophysical response, making anthracene derivatives a versatile platform for creating sophisticated biosensors. nih.govyoutube.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

Table 1: Potential Future Synthetic Strategies and Their Research Goals

Synthetic Strategy Primary Research Goal Potential Advantages
Multicomponent Reactions Synthesize complex, multifunctional derivatives in a single step. Increased efficiency, reduced waste, rapid library generation.
C-H Activation Directly functionalize the anthracene (B1667546) core without pre-bromination. Improved atom economy, access to novel substitution patterns.
Photocatalysis Use light to drive coupling reactions under mild conditions. Reduced energy consumption, enhanced reaction control. acs.org

| Flow Chemistry | Enable continuous, scalable, and highly controlled synthesis. | Improved safety, scalability, and product consistency. |

Advanced Characterization Techniques for In-situ Studies

Understanding how materials behave under real-world operating conditions is crucial for improving device performance and stability. numberanalytics.com Future research must increasingly employ advanced, in-situ characterization techniques to study devices incorporating derivatives of 9,10-Dibromo-2-tert-butylanthracene. Techniques like in-situ transmission electron microscopy (TEM) and operando X-ray absorption spectroscopy (XAS) can provide real-time insights into the structural and electronic changes that occur during device operation, such as in an OLED or a sensor. numberanalytics.com4tu.nl These methods allow researchers to directly observe processes like nanoparticle growth, material degradation, and charge transport dynamics, which are critical for designing more robust and efficient materials. numberanalytics.com4tu.nl

Table 2: Advanced In-situ Characterization and Potential Insights

Technique Information Gained for Anthracene Derivatives Impact on Material Design
In-situ/Operando X-Ray Diffraction (XRD) Real-time monitoring of crystal structure evolution during thermal stress or electronic operation. numberanalytics.com Optimization of molecular packing for enhanced charge transport and stability.
In-situ Transmission Electron Microscopy (TEM) Visualization of thin-film morphology changes and degradation pathways at the nanoscale during device aging. numberanalytics.com Development of materials with improved operational lifetime.
Ambient-Pressure X-ray Photoelectron Spectroscopy (APXPS) Probing the surface chemistry and electronic states of a material while exposed to a gas or liquid, crucial for sensor applications. numberanalytics.com Design of more sensitive and selective chemosensors.

| Time-Resolved Photoluminescence Spectroscopy | Studying the dynamics of excited states (e.g., excimers, exciplexes) in real-time within a functioning device. | Fine-tuning of emission properties for more efficient OLEDs. |

Rational Design of New Anthracene-Based Functional Materials

The future of materials science lies in the rational, computer-aided design of molecules with tailored properties. researchgate.netaip.org For derivatives of this compound, this involves using computational chemistry to predict how specific structural modifications will affect electronic and photophysical properties before synthesis. researchgate.netaip.org By combining different functional groups—electron-donating, electron-withdrawing, or transport-assisting moieties—researchers can design new molecules with optimized HOMO/LUMO energy levels, enhanced quantum yields, and specific charge transport characteristics. sigmaaldrich.com This "materials-by-design" approach accelerates the discovery of high-performance materials for applications like deep-blue OLEDs, where a delicate balance between efficiency, color purity, and stability is required. researchgate.netresearchgate.net

Deeper Understanding of Structure-Property Relationships through Combined Experimental and Theoretical Approaches

A synergistic approach combining experimental synthesis and characterization with theoretical modeling is essential for uncovering deep structure-property relationships. acs.org While experiments provide real-world data on material performance, computational methods like Density Functional Theory (DFT) can explain why a material behaves in a certain way. researchgate.netrsc.org For instance, DFT can model how the tert-butyl group on this compound influences molecular packing in the solid state, which in turn affects charge mobility in an organic thin-film transistor (OTFT). nih.gov Future studies should focus on creating robust models that can accurately predict not just the properties of a single molecule but also the collective behavior of molecules in a thin film or crystal, which is crucial for device performance. nih.govsid.ir

Table 3: Correlating Structural Features with Target Properties

Structural Feature Target Property Combined Research Approach
Substitution Position (e.g., 2,6 vs. 9,10) Charge Carrier Mobility Synthesize isomers, measure mobility in OTFTs, and use DFT to analyze intermolecular interactions and packing. nih.gov
Torsional Angles between Moieties Photoluminescence Quantum Yield (PLQY) Design molecules with varying steric hindrance, measure PLQY, and use TD-DFT to model excited state geometries and deactivation pathways.
Nature of Substituent (Donor/Acceptor) HOMO/LUMO Energy Levels Create a series of derivatives with different electronic groups, measure electrochemical properties via cyclic voltammetry, and correlate with DFT calculations. researchgate.net

| Molecular Planarity vs. Distortion | Reactivity and Stability | Investigate distorted anthracene frameworks to understand their effect on reactivity in processes like the Diels-Alder reaction. researchgate.net |

Exploration of New Applications in Emerging Technologies

While derivatives of this compound are known for their use in OLEDs, their unique photophysical properties make them candidates for a range of emerging technologies. rsc.orgmdpi.com Research into their mechanochromic (stress-responsive) and thermochromic (temperature-responsive) luminescence could lead to new types of sensors and smart materials. mdpi.com The anthracene core is an excellent fluorophore, making it suitable for developing highly sensitive chemosensors for detecting environmental pollutants or biologically relevant molecules. researchgate.netmdpi.com Furthermore, the potential to create materials that can undergo photoinduced transformations, like photodimerization, opens doors for applications in data storage, molecular switches, and light-responsive systems. acs.org Exploring their use in niche areas like organic afterglow imaging for biomedical applications or as components in stimuli-responsive materials could unlock significant value. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 9,10-Dibromo-2-tert-butylanthracene, and how do reaction conditions influence yield?

The compound can be synthesized via bromination of anthracene derivatives. For example, bromodimethylsulfonium bromide (BDMS) in dichloromethane at room temperature efficiently brominates anthracene at the 9,10-positions . Key factors include stoichiometric control (e.g., 2.4 equivalents of BDMS per anthracene unit), inert atmosphere, and post-reaction vacuum drying to isolate the product. Reaction monitoring via TLC is critical to avoid over-bromination. Note that HBr gas is a byproduct, necessitating a NaOH trap for safe handling .

Q. How should researchers handle and store this compound to ensure stability?

The compound is a solid (yellow crystals) with a melting point of ~223–224°C . Store in sealed containers under inert gas (e.g., nitrogen) at room temperature in a dry, ventilated area. Avoid prolonged exposure to light, as anthracene derivatives are prone to photodegradation . Use EN 166-compliant goggles, nitrile gloves, and N95/P2 respirators during handling due to its skin/eye irritation and aquatic toxicity .

Q. What analytical methods are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (≥99% purity) is suitable for quantifying impurities . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR at 400 MHz in CDCl₃) confirms structural integrity, with characteristic aromatic proton signals at δ 8.60 (4H) and 7.66 (4H) . Mass spectrometry (MS) further validates molecular weight (C₁₈H₁₆Br₂; theoretical MW 336.04) .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence electronic properties in optoelectronic applications?

The tert-butyl substituent at position 2 introduces steric bulk, reducing π-π stacking interactions in solid-state materials. This enhances photoluminescence quantum yields in organic light-emitting diodes (OLEDs) by minimizing aggregation-induced quenching. Electrochemical studies (cyclic voltammetry) reveal a slight electron-withdrawing effect from bromine, shifting the LUMO by ~0.3 eV compared to unsubstituted anthracene .

Q. What mechanisms explain the compound’s inhibitory effects on carbonic anhydrase isoforms?

In enzyme inhibition assays, this compound derivatives exhibit nanomolar Ki values against hCA I (117–233 nM) and hCA II (70–112 nM). The bromine atoms and tert-butyl group likely interact with hydrophobic pockets near the enzyme active site, while the anthracene core facilitates π-cation interactions with zinc-coordinated water molecules . Molecular docking simulations are recommended to validate binding modes.

Q. How do pressure and solvent polarity affect its photoisomerization kinetics?

High-pressure studies (up to 1.5 GPa) show that the forward photoreaction rate (Dewar isomer formation) decreases by 1000× due to restricted molecular motion, while the reverse thermal reaction rate increases 3×, attributed to strain relief in the Dewar isomer . Solvent polarity modulates singlet-triplet energy transfer efficiency; aqueous solutions with sodium sulfonate derivatives (e.g., DBAS) enable real-time fluorescence tracking of triplet acetone lifetimes (~13 μs) .

Data Contradictions and Resolution Strategies

Q. Discrepancies in reported melting points: How to resolve them?

Literature reports varying melting points (220–225°C vs. 223–224°C ). These differences may arise from polymorphic forms or impurities. Researchers should:

  • Purify via recrystallization (e.g., hot toluene/ethanol mixtures).
  • Use differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Cross-validate with multiple sources (e.g., TCI, Ossila) .

Q. Conflicting solubility What methodologies ensure reproducibility?

While the compound is sparingly soluble in cold benzene, solubility in hot toluene or dichloromethane is higher (~10 mg/mL). Sonication (30 min at 40°C) or microwave-assisted dissolution improves consistency. Note that log Pow (5.673) predicts high hydrophobicity, requiring surfactants (e.g., Tween-20) for aqueous dispersion .

Methodological Recommendations

Q. Designing fluorescence probes: How to optimize signal-to-noise ratios?

Incorporate sulfonate groups (e.g., sodium 9,10-dibromoanthracene-2-sulfonate) to enhance water solubility for bioimaging. Time-correlated single-photon counting (TCSPC) quantifies energy transfer efficiency from triplet states, while quenching studies with sorbate ions (k ≈ diffusion-controlled limit) validate probe specificity .

Q. Scaling up synthesis for material studies: What pitfalls to avoid?

Lab-scale protocols (e.g., 10 mmol anthracene ) may not translate directly to larger batches due to exothermic bromination. Implement gradual reagent addition and cooling (0–5°C) to mitigate side reactions. Use vacuum filtration with sintered glass funnels to recover high-purity product .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.